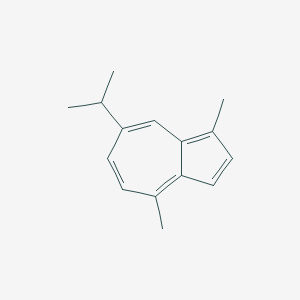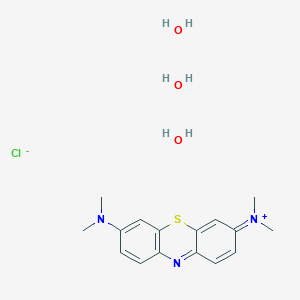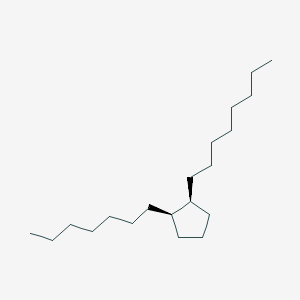
(1R,2S)-1-heptyl-2-octylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isoprostane, also known as (8beta)-prostane or 8-epi-PGF2alpha, belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 8-Isoprostane is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Isoprostane has been found in human skin and adipose tissue tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 8-isoprostane is primarily located in the membrane (predicted from logP). In humans, 8-isoprostane is involved in the suprofen action pathway, the lumiracoxib action pathway, the acetaminophen action pathway, and the phenylbutazone action pathway. 8-Isoprostane is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
8beta-prostane is a 1-heptyl-2-octylcyclopentane.
Applications De Recherche Scientifique
Enzymatic Synthesis Inhibition
(1R,2S)-1-heptyl-2-octylcyclopentane, a type of cyclopentane, has been studied for its role as an inhibitor in enzymatic synthesis. A study by Coulter, Lombardini, Sufrin, and Talalay (1974) found that certain cyclopentane analogues, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), act as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes. These inhibitors are dependent on ring size and are influenced by the presence of amino and carboxyl groups on a 5-membered ring (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Stereoselective Syntheses
In another study, Krief, Kenda, Maertens, and Remacle (1996) explored the stereoselective syntheses of cyclopentanes, including 2-ethyl-1-methyl-1-phenyl cyclopentane, highlighting the stereocontrol achievable at multiple stereogenic centers in these compounds. This research demonstrates the potential of using cyclopentanes in precise synthetic applications (Krief, Kenda, Maertens, & Remacle, 1996).
Ring-Opening Polymerization
Komarov, Minyaev, Churakov, Roitershtein, and Nifant’ev (2019) found that certain cyclopentane diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, can form one-dimensional chains via O—H⋯O hydrogen bonding in their crystals. These compounds may serve as precatalyst activators for ring-opening polymerization of cyclic esters, indicating a potential application in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Cycloaddition Reactions
Research by Meilert, Schwenter, Shatz, Dubbaka, and Vogel (2003) delved into the reactivity of 2-oxyallyl cations with furan derivatives, exploring formal double [4+3]-cycloadditions. This study demonstrates the utility of cyclopentanes in complex cycloaddition reactions, a key process in synthetic organic chemistry (Meilert, Schwenter, Shatz, Dubbaka, & Vogel, 2003).
Propriétés
Numéro CAS |
155976-51-5 |
|---|---|
Formule moléculaire |
C20H40 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
(1R,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1 |
Clé InChI |
UKVVPDHLUHAJNZ-UXHICEINSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
SMILES canonique |
CCCCCCCCC1CCCC1CCCCCCC |
| 155976-51-5 | |
Description physique |
Solid |
Synonymes |
15-F(2t)-IsoP 15-F(2t)-isoprostane 15-F2t-IsoP 15-F2t-isoprostane 8-epi-PGF2 alpha 8-epi-PGF2alpha 8-epi-prostaglandin F2alpha 8-epiprostaglandin F2alpha 8-F(2t)-isoprostane 8-iso-PGF(2alpha) 8-iso-PGF2alpha 8-isoprostaglandin F2alpha 8-isoprostane isoprostaglandin F2alpha type-III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



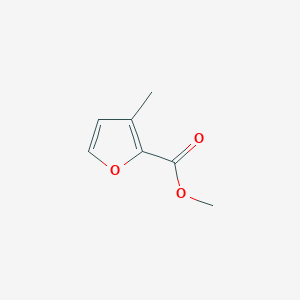
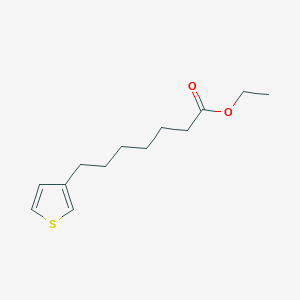

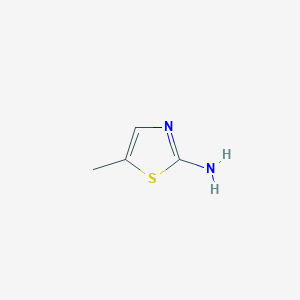
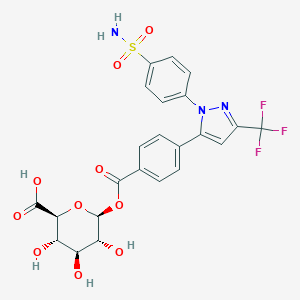
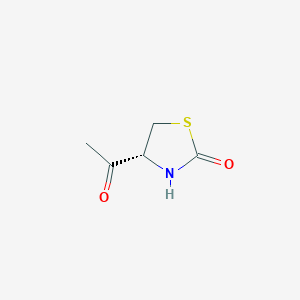
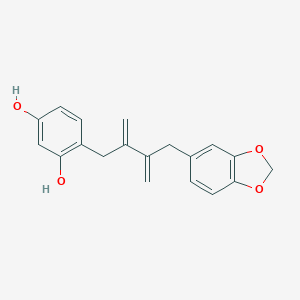
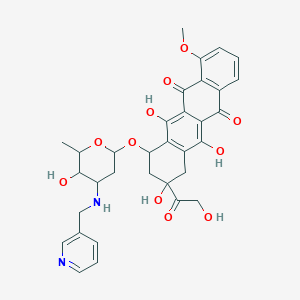
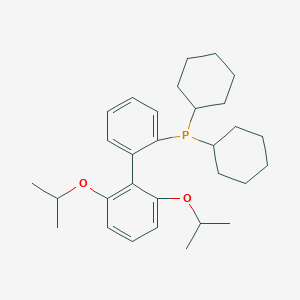
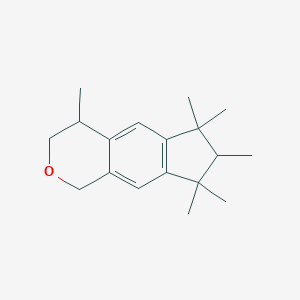
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
